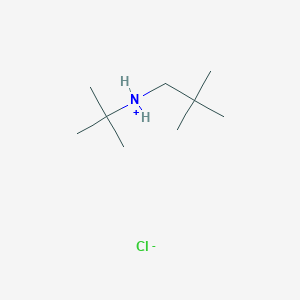

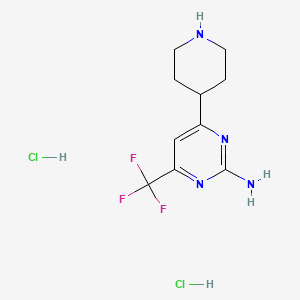

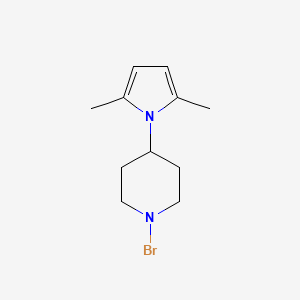

![molecular formula C12H24IN3O2S B1413488 tert-butyl 4-[(1E)-(methylimino)(methylsulfanyl)methyl]piperazine-1-carboxylate hydroiodide CAS No. 1824825-99-1](/img/structure/B1413488.png)

tert-butyl 4-[(1E)-(methylimino)(methylsulfanyl)methyl]piperazine-1-carboxylate hydroiodide

Overview

Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . It has a tert-butyl group, a methylimino group, a methylsulfanyl group, and a carboxylate ester group attached to the piperazine ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the piperazine ring. The presence of the tert-butyl group, the methylimino group, the methylsulfanyl group, and the carboxylate ester group would all influence the overall shape and properties of the molecule .Chemical Reactions Analysis

While specific reactions involving this compound are not available, similar compounds containing piperazine rings are known to undergo a variety of chemical reactions. These can include reactions with acids and bases, electrophilic and nucleophilic substitutions, and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester group could make the compound more soluble in polar solvents . The exact properties would need to be determined experimentally .Scientific Research Applications

Amine Exchange Reactions

Sun Min’yan’ et al. (2010) explored the amine exchange reactions involving compounds structurally related to the query compound, focusing on reactions with amino acids such as glycine and β-alanine. This research highlights the compound's potential role in synthesizing ion associates and its ability to undergo specific reactions in aqueous or aqueous alcoholic solutions, indicative of its utility in synthetic organic chemistry and possibly in the development of pharmaceuticals or materials science applications (Sun Min’yan’ et al., 2010).

Anticorrosive Behavior

Another notable application involves the investigation by B. Praveen et al. (2021) into the anticorrosive properties of a novel heterocyclic compound similar to the query compound. This research focused on the molecule's ability to protect carbon steel surfaces in corrosive media, demonstrating significant inhibition efficiency. Such studies underscore the potential of these compounds in materials science, particularly in corrosion inhibition, which is crucial for industrial applications (B. Praveen et al., 2021).

Synthesis and Structural Analysis

Research on structurally similar compounds also includes synthesis and characterization studies, where compounds are synthesized through various chemical reactions and their structures confirmed by spectroscopic methods or X-ray diffraction. For instance, Ashwini Gumireddy et al. (2021) synthesized a sterically congested piperazine derivative, showcasing the compound's relevance in pharmacology as a core for drug development (Ashwini Gumireddy et al., 2021).

Biological Evaluation

The synthesis, characterization, and biological evaluation of related compounds, as studied by C. Sanjeevarayappa et al. (2015), demonstrate the bioactive potential of these molecules. This includes assessing their antibacterial and anthelmintic activities, suggesting the compound's utility in developing new therapeutic agents (C. Sanjeevarayappa et al., 2015).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

tert-butyl 4-(N-methyl-C-methylsulfanylcarbonimidoyl)piperazine-1-carboxylate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2S.HI/c1-12(2,3)17-11(16)15-8-6-14(7-9-15)10(13-4)18-5;/h6-9H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOCXPASVRDFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=NC)SC.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24IN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

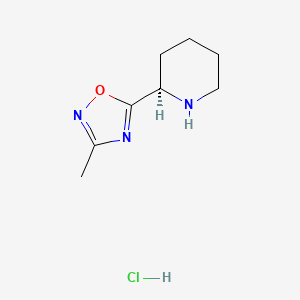

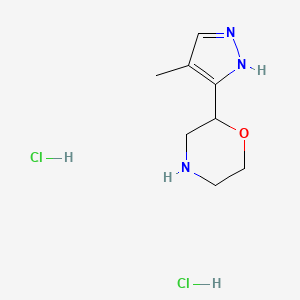

![2-Thia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1413406.png)

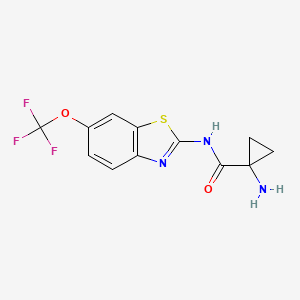

![N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide](/img/structure/B1413407.png)

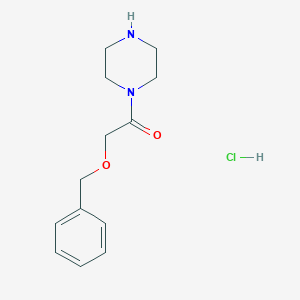

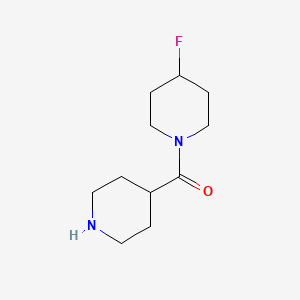

![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate hydrochloride](/img/structure/B1413408.png)

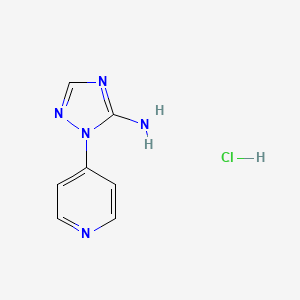

![2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1413413.png)